1-(4-Chloroanilino)butane-1-sulfonic acid
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Overview
Description
The compound identified as “1-(4-Chloroanilino)butane-1-sulfonic acid” is a chemical entity with specific properties and applications
Preparation Methods
The preparation methods for “1-(4-Chloroanilino)butane-1-sulfonic acid” involve various synthetic routes and reaction conditions. Industrial production methods may include:
Synthetic Routes: The synthesis of this compound may involve multiple steps, including the use of specific reagents and catalysts.
Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in the successful synthesis of the compound.
Industrial Production: Industrial production methods may involve large-scale synthesis using continuous flow reactors or batch processes.
Chemical Reactions Analysis
The compound “1-(4-Chloroanilino)butane-1-sulfonic acid” undergoes various chemical reactions, including:
Scientific Research Applications
The compound “1-(4-Chloroanilino)butane-1-sulfonic acid” has various scientific research applications, including:
Chemistry: It may be used as a reagent or intermediate in organic synthesis.
Biology: The compound may have applications in studying biological processes and pathways.
Medicine: Potential therapeutic applications may include drug development and disease treatment.
Industry: Industrial applications may involve the production of materials, chemicals, and other products.
Mechanism of Action
The mechanism of action for “1-(4-Chloroanilino)butane-1-sulfonic acid” involves its interaction with specific molecular targets and pathways. This interaction may include binding to receptors, enzymes, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
“1-(4-Chloroanilino)butane-1-sulfonic acid” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Properties
IUPAC Name |
1-(4-chloroanilino)butane-1-sulfonic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO3S/c1-2-3-10(16(13,14)15)12-9-6-4-8(11)5-7-9/h4-7,10,12H,2-3H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMOAPJRYYBWOEI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(NC1=CC=C(C=C1)Cl)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(NC1=CC=C(C=C1)Cl)S(=O)(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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